![molecular formula C18H17Cl2NO B1614180 2,3-Dichloro-2'-pyrrolidinomethyl benzophenone CAS No. 898774-93-1](/img/structure/B1614180.png)
2,3-Dichloro-2'-pyrrolidinomethyl benzophenone
Overview
Description
2,3-Dichloro-2’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C18H17Cl2NO . It has a molecular weight of 334.24 . This compound is widely used in scientific research due to its diverse applications, including catalysis and drug synthesis.
Molecular Structure Analysis
The 2,3-Dichloro-2’-pyrrolidinomethyl benzophenone molecule contains a total of 39 atoms; 17 Hydrogen atoms, 18 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 2 Chlorine atoms . It also contains a total of 41 bonds. There are 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ketone (aromatic), 1 tertiary amine (aliphatic), and 1 Pyrrolidine .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dichloro-2’-pyrrolidinomethyl benzophenone include a molecular weight of 334.24 and a density of 1.285g/cm3 . The boiling point is 483.1ºC at 760 mmHg .Scientific Research Applications
Degradation Mechanisms and Environmental Impact
Benzophenone derivatives, widely used as UV stabilizers in personal care products, have been extensively studied for their degradation mechanisms in water treatment processes. For example, Lee et al. (2020) investigated the degradation of Benzophenone-3 (BP3) in water during chlorination and UV/chlorination reactions. They identified several transformation products, suggesting that degradation mainly involves electrophilic aromatic halogenation. This research indicates potential pathways through which similar compounds, including 2,3-Dichloro-2'-pyrrolidinomethyl benzophenone, might undergo degradation in environmental or engineered systems (Lee et al., 2020).
Photocatalytic Degradation
The photocatalytic degradation of benzophenone derivatives like Benzophenone-3 (BP-3) using titanium dioxide (TiO2) indicates a viable method for mitigating their environmental impact. Studies have optimized parameters such as pH, catalyst, and pollutant concentrations, demonstrating significant degradation efficiency under certain conditions. This suggests a potential application for 2,3-Dichloro-2'-pyrrolidinomethyl benzophenone in environmental remediation efforts (Zúñiga-Benítez et al., 2016).
Chemical Synthesis and Modification
The utility of benzophenone derivatives extends into the field of chemical synthesis, where their photochemical properties are exploited for various reactions. For instance, the use of benzophenone for direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine showcases a method for constructing biologically active and functional molecules with 4-pyridine substructures. This reflects the potential of benzophenone derivatives, possibly including 2,3-Dichloro-2'-pyrrolidinomethyl benzophenone, in facilitating complex chemical syntheses (Hoshikawa & Inoue, 2013).
Environmental Concerns and Toxicity
The widespread occurrence and potential endocrine-disrupting effects of benzophenone derivatives like BP-3 in personal care products pose environmental and health concerns. Research has focused on understanding their distribution, degradation, and impacts on human and aquatic health, which is crucial for developing safer alternatives and effective removal strategies from water bodies (Kim & Choi, 2014).
Safety and Hazards
properties
IUPAC Name |
(2,3-dichlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c19-16-9-5-8-15(17(16)20)18(22)14-7-2-1-6-13(14)12-21-10-3-4-11-21/h1-2,5-9H,3-4,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSRCDYGKFIWRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=C(C(=CC=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643667 | |
Record name | (2,3-Dichlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898774-93-1 | |
Record name | Methanone, (2,3-dichlorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898774-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Dichlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.